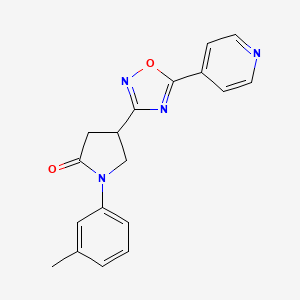

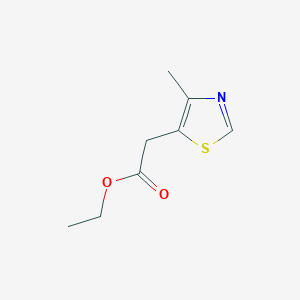

![molecular formula C25H29Cl2FN2O2 B2505199 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1215418-60-2](/img/structure/B2505199.png)

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride" is a chemical entity that appears to be related to a class of compounds known for their pharmacological activities. The structure suggests the presence of a biphenyl moiety linked to a piperazine ring, which is a common feature in molecules with potential antipsychotic properties . The fluorophenyl group attached to the piperazine ring is a characteristic that is often seen in serotonin-selective reuptake inhibitors (SSRIs) .

Synthesis Analysis

The synthesis of related piperazine derivatives often involves the reaction of piperazine with various substituted phenyl compounds. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates . Similarly, the synthesis of metabolites related to cerebral vasodilators involves the reaction of piperazine with different substituted benzyl compounds . The synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, which are closely related to the compound , includes the linking of a biphenyl moiety with an aryl piperazine .

Molecular Structure Analysis

The molecular structure of the compound includes a biphenyl group, which is known to contribute to the binding affinity of antipsychotic drugs to dopamine receptors . The presence of a 4-fluorophenyl group is indicative of the potential for interaction with serotonin receptors, as fluorinated compounds often exhibit high affinity for these sites .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. For example, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves acetylation and deacetylation steps . The chemical reactions leading to the formation of the compound would likely involve the introduction of the biphenyl group and the subsequent attachment of the 4-fluorophenyl piperazine moiety.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride" are not detailed in the provided papers, related compounds exhibit properties that are significant for their pharmacological profiles. For instance, the hydrochloride salts of similar compounds are prepared to enhance solubility and bioavailability . The presence of a fluorine atom often increases the lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and engage with central nervous system targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

A novel series of compounds incorporating piperazine derivatives have been synthesized and evaluated for their pharmacological properties, including antidepressant and antianxiety activities. These studies demonstrate the potential of such compounds in therapeutic applications, highlighting their significance in drug development processes (Kumar et al., 2017).

Antimalarial Activity

Research into aryl piperazine and pyrrolidine derivatives has shown these compounds to possess significant antiplasmodial activity, essential for developing new treatments against malaria. The study provides a foundation for further investigation into the therapeutic potential of these derivatives in combating Plasmodium falciparum infections (Mendoza et al., 2011).

Dual Action Antidepressant Drugs

The creation of new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives has unveiled a class of antidepressant drugs with dual activity at 5-HT1A serotonin receptors and the serotonin transporter. This discovery opens avenues for developing antidepressants with a novel mechanism of action, offering potential benefits over existing treatments (Martínez et al., 2001).

Catalytic Synthesis Methods

Innovative catalytic methods have been developed for the synthesis of drugs like flunarizine, showcasing advancements in chemical synthesis techniques. These methods provide efficient routes to drug production, emphasizing the importance of catalysis in pharmaceutical manufacturing (Shakhmaev et al., 2016).

Metabolic Studies

Investigations into the metabolism of flunarizine in various species have shed light on its biotransformation, crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic use. Such studies are vital for the safe and effective application of pharmaceuticals (Lavrijsen et al., 1992).

Eigenschaften

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN2O2.2ClH/c26-22-8-10-23(11-9-22)28-16-14-27(15-17-28)18-24(29)19-30-25-12-6-21(7-13-25)20-4-2-1-3-5-20;;/h1-13,24,29H,14-19H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOOOFOZEMGORD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=C(C=C4)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine](/img/structure/B2505122.png)

![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide](/img/structure/B2505124.png)

![3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2505126.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505130.png)

![8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2505131.png)

![(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one](/img/structure/B2505134.png)

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2505135.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505136.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-fluorobenzenesulfonamide](/img/structure/B2505138.png)